Hexane, 1-(methylthio)-

Overview

Description

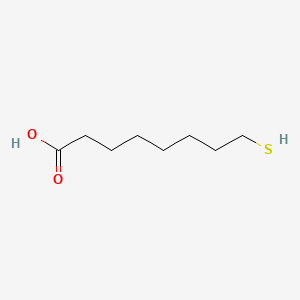

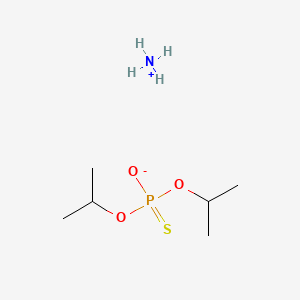

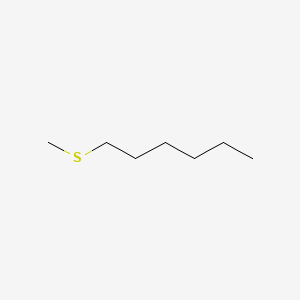

“Hexane, 1-(methylthio)-” is a chemical compound with the formula C7H16S. It has a molecular weight of 132.267 . This compound is also known by other names such as Sulfide, hexyl methyl; Hexyl methyl sulfide; 2-Thiaoctane; n-Hexyl methyl sulfide; 1-(Methylsulfanyl)hexane; 1-(Methylthio)-hexane .

Molecular Structure Analysis

The IUPAC Standard InChI for “Hexane, 1-(methylthio)-” is InChI=1S/C7H16S/c1-3-4-5-6-7-8-2/h3-7H2,1-2H3 . This indicates that the molecule consists of a hexane chain with a methylthio group attached to one end.

Scientific Research Applications

Modification of the Swern Oxidation

1-(Methylthio)-hexane has been applied in the modification of the Swern oxidation process. The study by Liu and Vederas (1996) demonstrated its use as a substitute for DMSO in Swern oxidation reactions. This method efficiently converts alcohols to aldehydes or ketones and allows for easy separation and recycling of the sulfoxide used (Liu & Vederas, 1996).

Pulse Radiolytic Studies

Anklam, Mohan, and Asmus (1987) conducted pulse radiolytic studies of 1-Halo-2-(methylthio)ethanes in hexane, revealing the formation of an intermolecular species with a three-electron bond between sulfur and iodine. This research provides insights into the behavior of such compounds under radiolytic conditions (Anklam, Mohan, & Asmus, 1987).

Synthesis of γ-Hydroxy-α,β-Unsaturated Aldehydes

Erickson's (2003) work on γ-hydroxy-α,β-unsaturated aldehydes involves the use of 1,3-bis(methylthio)allyllithium in hexane. This research contributes to synthetic organic chemistry, particularly in the synthesis of specialized aldehydes (Erickson, 2003).

Studies on Chemical Selectivity and Reactivity

Meschkat, Barratt, and Lepoittevin (2001) synthesized isotopically labeled skin sensitizers involving hex-1-ene and hexane-1,3-sultones. Their work investigates the reactivity towards model nucleophiles, highlighting the chemical selectivity of such compounds (Meschkat, Barratt, & Lepoittevin, 2001).

Isolation and Purification of Glucosinolate Hydrolysis Products

Vaughn and Berhow (2004) isolated and purified various hydrolysis products of glucosinolates, including ω-(methylthio)alkyl derivatives. This research is significant for its potential applications in organic synthesis and biological studies (Vaughn & Berhow, 2004).

Synthesis of 1-Aza-3-Thiabicyclo[3.1.0]Hexanes

Takata, Kuo, Tamura, Kabe, and Andō (1985) reported the synthesis of 1-aza-3-thiabicyclo[3,1.0]hexanes from L-cysteine, showcasing the use of sulfur-containing compounds in the synthesis of novel organic structures (Takata et al., 1985).

Catalytic Hydrogenation Studies

Kallinen, Pakkanen, and Pakkanen (1995) studied the homogeneous hydrogenation of 1-hexene to hexane using a triruthenium cluster. This research provides valuable insights into the catalytic processes involving sulfur-containing ligands (Kallinen, Pakkanen, & Pakkanen, 1995).

Synthesis of Fatty Acid Methyl Esters

O'fallon, Busboom, Nelson, and Gaskins (2007) presented a method for synthesizing fatty acid methyl esters (FAME) directly from various tissues and materials, demonstrating the versatility of hexane and its derivatives in biochemical applications (O'fallon et al., 2007).

Safety and Hazards

The safety data sheet for n-Hexane, a related compound, indicates that it is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways. It can cause skin irritation, serious eye irritation, respiratory irritation, and drowsiness or dizziness. It is suspected of damaging fertility and can cause damage to organs through prolonged or repeated exposure .

Mechanism of Action

Target of Action

It has been suggested that it may interact with microbial cells, leading to their destruction .

Mode of Action

It is suggested that it may interact with microbial cells, causing cell rupture . More research is needed to fully elucidate the compound’s mode of action.

Biochemical Pathways

It is suggested that it may be involved in the synthesis of α-sulfenylated ketones

Pharmacokinetics

Its physical properties, such as its melting point of -66.8°C, boiling point of 154.25°C (estimate), and density of 0.8390, may influence its bioavailability .

Result of Action

It is suggested that it may cause cell rupture in microbial cells . More research is needed to fully understand the effects of this compound’s action.

Biochemical Analysis

Biochemical Properties

Hexane, 1-(methylthio)- plays a significant role in biochemical reactions, particularly in the context of sulfur metabolism. It interacts with various enzymes and proteins, including those involved in the methionine salvage pathway. This compound can act as a substrate for enzymes such as methylthioadenosine phosphorylase, which catalyzes the conversion of methylthioadenosine to methylthioribose-1-phosphate. Additionally, Hexane, 1-(methylthio)- can interact with proteins containing sulfur groups, leading to the formation of disulfide bonds and other sulfur-related modifications .

Cellular Effects

Hexane, 1-(methylthio)- has been shown to influence various cellular processes, including cell proliferation, apoptosis, and gene expression. In cancer cell lines, it has been observed to induce apoptosis by modulating genes related to the apoptotic pathway, such as the up-regulation of pro-apoptotic genes and down-regulation of anti-apoptotic genes . Additionally, Hexane, 1-(methylthio)- can affect cell signaling pathways, including those involving the p53 protein, leading to growth arrest and apoptotic cell death . It also impacts cellular metabolism by interacting with metabolic enzymes and altering metabolite levels.

Molecular Mechanism

The molecular mechanism of Hexane, 1-(methylthio)- involves its interaction with various biomolecules at the molecular level. It can bind to sulfur-containing amino acids in proteins, leading to the formation of disulfide bonds and other sulfur-related modifications . Additionally, Hexane, 1-(methylthio)- can inhibit or activate enzymes involved in sulfur metabolism, such as methylthioadenosine phosphorylase . These interactions can lead to changes in gene expression and cellular function, ultimately affecting cell proliferation, apoptosis, and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Hexane, 1-(methylthio)- can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical properties and effects on cellular function . Long-term exposure to Hexane, 1-(methylthio)- in in vitro and in vivo studies has shown that it can have lasting effects on cellular processes, including sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of Hexane, 1-(methylthio)- vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while at higher doses, it can induce toxicity and adverse effects . Studies have shown that there is a threshold effect, where the compound exhibits beneficial effects at low doses but becomes toxic at higher doses . These dosage-dependent effects are important for understanding the safe and effective use of Hexane, 1-(methylthio)- in various applications.

Metabolic Pathways

Hexane, 1-(methylthio)- is involved in several metabolic pathways, particularly those related to sulfur metabolism. It can be metabolized by enzymes such as methylthioadenosine phosphorylase, leading to the production of methylthioribose-1-phosphate and other sulfur-containing metabolites . Additionally, Hexane, 1-(methylthio)- can affect metabolic flux and metabolite levels by interacting with key metabolic enzymes and altering their activity .

Transport and Distribution

Within cells and tissues, Hexane, 1-(methylthio)- is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of Hexane, 1-(methylthio)- within cells can affect its activity and function, as well as its overall impact on cellular processes .

Subcellular Localization

Hexane, 1-(methylthio)- is localized within specific subcellular compartments, where it exerts its effects on cellular function. It can be targeted to specific organelles through post-translational modifications and targeting signals that direct it to its functional destination . The subcellular localization of Hexane, 1-(methylthio)- is crucial for its activity and function, as it allows the compound to interact with specific biomolecules and participate in localized biochemical reactions .

Properties

IUPAC Name |

1-methylsulfanylhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16S/c1-3-4-5-6-7-8-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZRXQHHKXDXOIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334134 | |

| Record name | Hexane, 1-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20291-60-5 | |

| Record name | Hexane, 1-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(methylsulfanyl)hexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

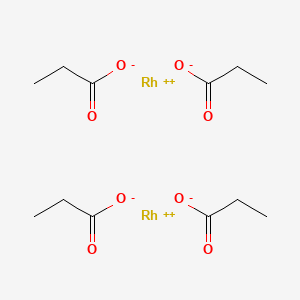

![2,3-dihydroxypropyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate](/img/structure/B1594008.png)